N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with various functional groups, including an acetyl group, a butyl chain, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of Functional Groups: The acetyl, butyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the substituted pyrrolidine ring with cyclohexanecarboxamide. This step may require the use of coupling agents, such as carbodiimides or phosphonium salts, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Substitution reactions can introduce new functional groups by replacing existing ones. These reactions often require specific reagents and catalysts to achieve the desired selectivity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity against various targets, such as enzymes, receptors, or pathogens.
Materials Science: The compound’s functional groups and structural features make it suitable for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and pathways.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the acetyl and butyl groups may influence its pharmacokinetic properties.
Comparison with Similar Compounds
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide: This compound has a benzamide group instead of a cyclohexanecarboxamide group, which may result in different biological activity and physicochemical properties.
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]methanamide: This compound has a methanamide group instead of a cyclohexanecarboxamide group, which may affect its reactivity and stability.
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propionamide: This compound has a propionamide group instead of a cyclohexanecarboxamide group, which may influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can result in distinct biological activity and physicochemical properties compared to similar compounds.
Properties
Molecular Formula |
C19H27F3N2O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27F3N2O3/c1-4-5-11-24-12(2)15(13(3)25)18(17(24)27,19(20,21)22)23-16(26)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3,(H,23,26) |
InChI Key |
IOVPKFIHBBSUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)C2CCCCC2)C(=O)C)C |
Origin of Product |
United States |
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